molecular formula C13H17N3 B11728998 N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B11728998
M. Wt: 215.29 g/mol
InChI Key: SZQNIXKLQQYAGA-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with two methyl groups at positions 1 and 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine can be achieved through various synthetic routes. One common method involves the reductive amination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine with benzaldehyde. This reaction typically proceeds in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrazole derivatives .

Scientific Research Applications

N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine
  • N-Benzyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine
  • N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of the methyl groups on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3

InChI Key

SZQNIXKLQQYAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=CC=C2)C

Origin of Product

United States

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